

Application Notes and Protocols for Bacitracin Susceptibility Testing via Disk Diffusion

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Compound of Interest

Compound Name: *Bacitracin zinc powder*

Cat. No.: *B7943492*

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Introduction

Bacitracin susceptibility testing using the disk diffusion method is a crucial laboratory procedure primarily employed for the presumptive identification and differentiation of Group A β -hemolytic Streptococci (*Streptococcus pyogenes*) from other β -hemolytic streptococci.[1][2][3] This method is also valuable in distinguishing *Staphylococcus* species from *Micrococcus* species.[3] The principle of the test relies on the differential susceptibility of various bacteria to the antibiotic Bacitracin.[1][4] Bacitracin, a polypeptide antibiotic derived from *Bacillus subtilis*, inhibits bacterial cell wall synthesis by interfering with the transport of peptidoglycan precursors across the cell membrane.[1][2][3] When a paper disk impregnated with a specific concentration of Bacitracin (typically 0.04 units) is placed on an inoculated agar plate, the antibiotic diffuses into the medium.[1][3] Susceptible bacteria will exhibit a zone of growth inhibition around the disk, while resistant organisms will grow up to the edge of the disk.[1][5]

Data Presentation

The interpretation of the Bacitracin susceptibility test is based on the measurement of the diameter of the zone of inhibition around the antibiotic disk. The following table summarizes the interpretative criteria for different bacterial groups.

Organism/Group	Bacitracin Disk Potency	Medium	Incubation Conditions	Zone of Inhibition Diameter	Interpretation
β -hemolytic Streptococci	0.04 IU	5% Sheep Blood Agar	35-37°C in 5-10% CO ₂ for 18-24 hours	≥ 10 mm	Susceptible (Presumptive Group A)[3]
β -hemolytic Streptococci	0.04 IU	5% Sheep Blood Agar	35-37°C in 5-10% CO ₂ for 18-24 hours	< 10 mm	Resistant (Not Group A)
Staphylococcus spp.	0.04 IU	Blood Agar Plate	35-37°C for 18-24 hours	No zone of inhibition	Resistant[1]
Micrococcus spp.	0.04 IU	Blood Agar Plate	35-37°C for 18-24 hours	Any zone of inhibition	Susceptible

Note: Some guidelines may consider a zone of inhibition ≥ 14 mm as indicative of susceptibility for presumptive identification of Group A streptococci.[6][7][8] For definitive identification, especially in cases of atypical results, further serological testing is recommended.[1][7]

Experimental Protocols

Materials and Equipment

- Bacterial Cultures: Pure, 18-24 hour cultures of the test organism.
- Media:
 - 5% Sheep Blood Agar plates (for Streptococci)[2]
 - Mueller-Hinton Agar plates (for Staphylococci and other rapidly growing organisms)[1][9]
- Reagents:
 - Bacitracin disks (0.04 IU)[1]
 - Sterile saline or broth for inoculum preparation.

- McFarland turbidity standards (0.5)[1]
- Equipment:
 - Sterile inoculating loops or swabs[2]
 - Sterile forceps[1]
 - Incubator set at 35-37°C (with 5-10% CO₂ for Streptococci)[3]
 - Ruler or caliper for measuring zone diameters.
- Quality Control Strains:
 - Positive Control: Streptococcus pyogenes ATCC 19615 (Susceptible)[2]
 - Negative Control: Streptococcus agalactiae ATCC 12386 (Resistant)[2]

Quality Control

Prior to performing the test, ensure that the Bacitracin disks have been stored correctly (typically at -20°C to 8°C, protected from light) and are within their expiration date.[6][10]

Quality control testing should be performed with each new lot of disks and on a routine basis to ensure accuracy.[2] The zone of inhibition for the control strains should fall within the established acceptable ranges.

Step-by-Step Protocol for β -hemolytic Streptococci

- Inoculum Preparation: Select 3-4 well-isolated colonies of the β -hemolytic streptococcus from an 18-24 hour culture. Emulsify the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.[1]
- Plate Inoculation: Using a sterile cotton swab, inoculate a 5% Sheep Blood Agar plate by streaking the swab evenly across the entire surface in three directions to obtain confluent growth.[6]
- Disk Placement: Allow the plate to dry for 5-15 minutes.[10] Using sterile forceps, aseptically place a 0.04 IU Bacitracin disk onto the inoculated agar surface.[3] Gently press the disk to

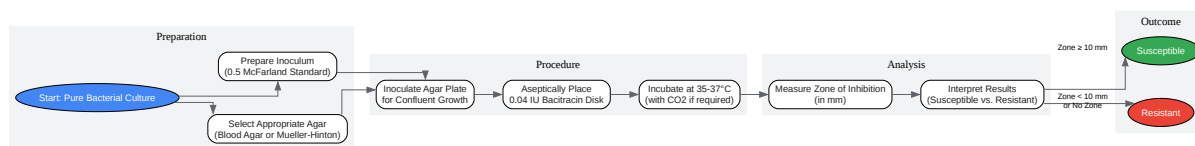
ensure complete contact with the agar.[8]

- Incubation: Invert the plate and incubate at 35-37°C in an atmosphere of 5-10% CO₂ for 18-24 hours.[3][6]
- Result Interpretation: After incubation, examine the plate for a zone of growth inhibition around the Bacitracin disk. Measure the diameter of the zone of complete inhibition in millimeters.[6]
 - A zone of inhibition of 10 mm or greater is considered susceptible and is presumptive for *Streptococcus pyogenes* (Group A).[3]
 - Growth up to the disk (no zone of inhibition) or a zone less than 10 mm is considered resistant.

Step-by-Step Protocol for *Staphylococcus* and *Micrococcus* spp.

- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described above.
- Plate Inoculation: Inoculate a Mueller-Hinton Agar plate to achieve confluent growth.
- Disk Placement: Aseptically apply a 0.04 IU Bacitracin disk to the agar surface.
- Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.[3]
- Result Interpretation:
 - *Staphylococcus* species are typically resistant and will show no zone of inhibition.[1]
 - *Micrococcus* species are generally susceptible and will exhibit a zone of inhibition.

Visualizations



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